molecular formula C9H11N3O2S2 B1275285 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide CAS No. 17901-13-2

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide

Cat. No. B1275285
CAS RN: 17901-13-2
M. Wt: 257.3 g/mol
InChI Key: IDPCPTMABJCKGG-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .


Molecular Structure Analysis

The molecular structure of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is represented by the SMILES string CN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Drug Development

This compound has been explored as a precursor in the synthesis of various drug candidates. Its structural motif is found in many pharmacologically active molecules, particularly those with antimicrobial properties. For instance, derivatives of benzothiazoles have been investigated for their efficacy against a range of bacteria and fungi, showcasing the potential of this compound in developing new antimicrobial agents .

Organic Synthesis

In organic chemistry, 2-amino-benzothiazole derivatives serve as versatile intermediates. They can be employed in the synthesis of complex organic molecules, including natural products and potential drug molecules. The sulfonamide group in particular provides a reactive site for further chemical transformations, making it a valuable building block in synthetic chemistry .

Polymer Chemistry

The reactivity of sulfonamide groups makes 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide a candidate for polymer synthesis. It can be used to introduce sulfonamide functionality into polymers, which can impart specific physical and chemical properties, such as increased thermal stability or enhanced solubility in various solvents .

Catalysis

Benzothiazole derivatives can act as ligands in catalytic systems. They can coordinate to metal centers and influence the reactivity of the catalyst. This is particularly useful in the development of new catalytic processes that require precise control over the reaction environment .

Sensing and Detection

Due to its unique electronic structure, this compound can be utilized in the development of sensors. For example, it can be incorporated into systems designed to detect specific ions or molecules, leveraging its ability to undergo a measurable change in response to the presence of the analyte .

Environmental Science

In environmental science, benzothiazole derivatives are studied for their role as environmental contaminants and their potential biodegradation pathways. Understanding the behavior of such compounds in the environment is crucial for assessing their impact and developing strategies for remediation .

Safety and Hazards

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested .

properties

IUPAC Name

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPCPTMABJCKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406079
Record name 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17901-13-2
Record name 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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